N-Nitroso Varenicline

Description

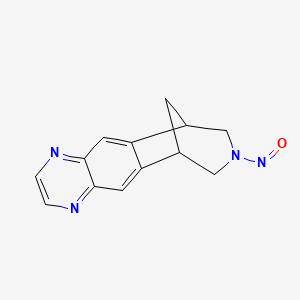

Structure

3D Structure

Properties

Molecular Formula |

C13H12N4O |

|---|---|

Molecular Weight |

240.26 g/mol |

IUPAC Name |

14-nitroso-5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4,6,8,10-pentaene |

InChI |

InChI=1S/C13H12N4O/c18-16-17-6-8-3-9(7-17)11-5-13-12(4-10(8)11)14-1-2-15-13/h1-2,4-5,8-9H,3,6-7H2 |

InChI Key |

PTBAEGOZXFWTJH-UHFFFAOYSA-N |

Canonical SMILES |

C1C2CN(CC1C3=CC4=NC=CN=C4C=C23)N=O |

Origin of Product |

United States |

Foundational & Exploratory

N-Nitroso-Varenicline in Chantix: A Technical Guide to Its Discovery, Analysis, and Toxicological Significance

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery of N-nitroso-varenicline, a nitrosamine (B1359907) impurity, in the smoking cessation drug Chantix (varenicline) in 2021 triggered a series of regulatory actions, including voluntary recalls and the establishment of acceptable intake limits by global regulatory bodies. This event underscored the persistent challenge of nitrosamine impurities in pharmaceutical products and highlighted the need for robust analytical methodologies and a thorough understanding of their toxicological implications. This technical guide provides a comprehensive overview of the discovery of N-nitroso-varenicline in Chantix, detailed analytical protocols for its detection, and an exploration of its potential carcinogenic pathways.

The Discovery and Regulatory Response: A Chronological Overview

Concerns regarding nitrosamine impurities in pharmaceuticals emerged as a significant issue in 2018 with the detection of N-nitrosodimethylamine (NDMA) in certain blood pressure medications.[1] This led to heightened scrutiny of manufacturing processes and the stability of various drug products.

In the summer of 2021, Pfizer, the manufacturer of Chantix, identified the presence of N-nitroso-varenicline in some of its varenicline (B1221332) products.[2] This discovery prompted a pause in the global distribution of the drug in June 2021.[3][4] Subsequently, in July 2021, Pfizer initiated a voluntary recall of several lots of Chantix tablets.[4][5] The recall was later expanded in September 2021 to include all lots of 0.5 mg and 1 mg tablets.[5]

The U.S. Food and Drug Administration (FDA) responded by establishing an acceptable intake (AI) limit for N-nitroso-varenicline. The AI represents a level of daily exposure that is considered to pose a negligible cancer risk over a lifetime. The regulatory timeline and the evolution of the AI limit are summarized below:

-

September 2020: Proactively, the FDA had set a general acceptable intake limit for varenicline nitrosamine impurities at 37 nanograms per day.[2][3]

-

July 2021: Following the initial recalls, to mitigate a drug shortage, the FDA announced it would not object to the temporary distribution of varenicline tablets containing N-nitroso-varenicline below an interim acceptable intake limit of 185 ng per day.[5][6]

-

May 2022: The FDA expressed confidence in manufacturers' ability to produce varenicline with N-nitroso-varenicline at or below the 37 ng per day limit and rescinded the interim limit for newly manufactured products.[6][7]

-

March 2024: The FDA updated its guidance, increasing the acceptable intake limit for N-nitroso-varenicline to 400 ng/day, based on a carcinogenic potency categorization approach (CPCA).[8]

Quantitative Data Summary

The following tables provide a structured overview of the acceptable intake limits for N-nitroso-varenicline and the reported levels found in some tested batches of varenicline products.

Table 1: Acceptable Intake (AI) Limits for N-Nitroso-Varenicline

| Regulatory Agency | Date Established/Updated | Acceptable Intake (AI) Limit (ng/day) | Basis for Limit |

| FDA | September 2020 | 37 | General limit for varenicline nitrosamine impurities[2][3] |

| FDA | July 2021 | 185 (Interim) | To mitigate drug shortages[5][6] |

| FDA | May 2022 | 37 | Reinstated for new batches[6][7] |

| FDA | March 2024 | 400 | Carcinogenic Potency Categorization Approach (CPCA)[8] |

Table 2: Reported Levels of N-Nitroso-Varenicline in Varenicline Tablets

| Manufacturer | Product | Reported Level (ng/tablet) | Reference |

| Pfizer | Chantix (recalled lots) | 150 - 470 | [2][3] |

| Par Pharmaceuticals | Varenicline 1 mg | 3 | [2] |

| Apotex | APO-Varenicline Tartrate 1 mg | 27 - 44 | [2] |

| Apotex | APO-Varenicline Tartrate 0.5 mg | 14 - 21 | [2] |

Experimental Protocols

The detection and quantification of N-nitroso-varenicline at trace levels in a complex pharmaceutical matrix require highly sensitive and specific analytical methods. Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) has been the primary technique employed by regulatory agencies and industry for this purpose.

Protocol: Determination of N-Nitroso-Varenicline in Varenicline Drug Product by LC-ESI-HRMS

This protocol is based on methodologies published by the FDA and other researchers.[1][9]

1. Reagents and Materials

-

N-Nitroso-varenicline reference standard

-

Varenicline tartrate reference standard

-

Methanol (B129727) (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

0.22 µm PVDF syringe filters

-

HPLC vials

2. Standard Solution Preparation

-

Stock Standard Preparation: Accurately weigh a suitable amount of N-nitroso-varenicline reference standard and dissolve in methanol to obtain a known concentration (e.g., 10 µg/mL).

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with methanol to achieve a concentration range that brackets the expected levels of the impurity and the established limits (e.g., 0.1 to 50 ng/mL).[9]

3. Sample Preparation

-

Drug Product (Tablets):

-

Crush a sufficient number of varenicline tablets to obtain a representative sample.

-

Accurately weigh a portion of the crushed tablets equivalent to a target varenicline concentration of 0.5 mg/mL when dissolved in methanol.[9]

-

Transfer the weighed powder to a centrifuge tube.

-

Add the appropriate volume of methanol.

-

Vortex for 1 minute to disperse the powder.[9]

-

Shake for 40 minutes using a mechanical wrist-action shaker.[9]

-

Centrifuge at 4500 rpm for 15 minutes.[9]

-

Filter the supernatant through a 0.22 µm PVDF syringe filter into an HPLC vial for analysis.[9]

-

4. LC-HRMS Instrumentation and Conditions

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A suitable reversed-phase column, such as an InertSustain AQ C18 (150 x 4.6 mm, 3.0 µm) or equivalent.

-

Mobile Phase A: 0.1% Formic acid in water.[9]

-

Mobile Phase B: 0.1% Formic acid in methanol.[9]

-

Flow Rate: 0.6 mL/min.

-

Gradient Elution: A gradient program should be developed to achieve adequate separation of N-nitroso-varenicline from varenicline and other potential matrix components.

-

Mass Spectrometer: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.[1]

-

Ionization Mode: Positive ion mode.

-

Data Acquisition: Monitor the accurate mass of the protonated N-nitroso-varenicline ion.

5. Method Validation

The analytical method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Visualizations

Experimental Workflow

Caption: Workflow for N-Nitroso-Varenicline Analysis.

Potential Signaling Pathway for Carcinogenicity

The carcinogenicity of N-nitrosamines is primarily attributed to their metabolic activation into electrophilic intermediates that can damage DNA.[10][11] While the specific metabolic pathway of N-nitroso-varenicline has not been extensively studied, it is presumed to follow the general pathway for N-nitrosamines.

Caption: Proposed Carcinogenic Pathway of N-Nitroso-Varenicline.

Conclusion

The identification of N-nitroso-varenicline in Chantix serves as a critical case study for the pharmaceutical industry, reinforcing the importance of proactive risk assessment and the implementation of sensitive analytical methods for the control of nitrosamine impurities. This guide provides a foundational understanding of the key technical aspects surrounding this issue, from the regulatory timeline and quantitative data to detailed analytical protocols and the underlying toxicological mechanisms. For researchers and drug development professionals, a thorough comprehension of these elements is essential for ensuring the safety and quality of pharmaceutical products.

References

- 1. Nitrosamine impurities in medicines: History and challenges | LGC Standards [lgcstandards.com]

- 2. fda.gov [fda.gov]

- 3. agilent.com [agilent.com]

- 4. pmda.go.jp [pmda.go.jp]

- 5. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed - PMC [pmc.ncbi.nlm.nih.gov]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scribd.com [scribd.com]

- 9. fda.gov [fda.gov]

- 10. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

N-Nitroso Varenicline: A Technical Overview of a Critical Impurity

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nitroso Varenicline (B1221332) has emerged as a significant subject of interest within the pharmaceutical industry, primarily due to its classification as a nitrosamine (B1359907) impurity. Nitrosamines are a class of compounds that are of concern due to their potential carcinogenic properties. The presence of N-Nitroso Varenicline in the smoking cessation drug Varenicline has led to regulatory scrutiny and product recalls, underscoring the critical need for its monitoring and control in pharmaceutical formulations.[1][2][3][4] This technical guide provides a comprehensive overview of this compound, including its chemical identity, formation, and analytical methodologies for its detection and quantification.

Core Data and Molecular Structure

This compound is a nitrosamine derivative of Varenicline, a partial agonist of the α4β2 nicotinic acetylcholine (B1216132) receptor used to aid in smoking cessation.[5][6] The core chemical and physical properties of this compound are summarized in the table below.

| Identifier | Value | Source |

| CAS Number | 2755871-02-2 | [7][8][9][10] |

| Molecular Formula | C13H12N4O | [8][9][10][11] |

| Molecular Weight | 240.26 g/mol | [8][10][11][12] |

| IUPAC Name | 8-nitroso-7,8,9,10-tetrahydro-6H-6,10-methanoazepino[4,5-g]quinoxaline | [5][9] |

| Synonyms | Varenicline Nitroso Impurity 2, N-Nitroso-Varenicline, Varenicline Impurity 13 | [9][10] |

| Appearance | Off-white solid | [8] |

| Solubility | Soluble in Methanol (B129727) and Acetonitrile | [8][9] |

| Storage | 2-8°C | [8][9] |

Molecular Structure:

The molecular structure of this compound is characterized by the addition of a nitroso group (-N=O) to the secondary amine of the Varenicline molecule.

Formation Pathway of this compound

The formation of this compound is a result of the reaction between Varenicline, which contains a secondary amine, and a nitrosating agent.[5] This reaction can occur during the synthesis of the active pharmaceutical ingredient (API), formulation of the drug product, or during storage.[1][5] The presence of residual nitrites, which can act as nitrosating agents, is a key factor in its formation.[3] The general mechanism involves the nitrosation of the secondary amine in Varenicline.

Caption: Formation of this compound from Varenicline.

Analytical Methodologies

The detection and quantification of this compound at trace levels in pharmaceutical products are crucial for ensuring patient safety. Regulatory agencies like the FDA have established acceptable intake limits for this impurity.[4][13] The most common analytical technique for this purpose is Liquid Chromatography-Mass Spectrometry (LC-MS).

Experimental Protocol: LC-ESI-HRMS Method for Determination in Drug Product

This protocol is based on methods developed for the quantification of this compound in Varenicline tartrate drug products.[14]

1. Sample Preparation:

-

Crush a suitable number of tablets to achieve a target concentration of 0.5 mg/mL of Varenicline in methanol.

-

Transfer the crushed powder to a 15 mL glass centrifuge tube.

-

Add the appropriate volume of methanol and vortex for approximately one minute.

-

Shake the sample for 40 minutes using a mechanical shaker.

-

Centrifuge the sample to separate the supernatant.

-

Filter the supernatant through a 0.22 µm PVDF syringe filter into an HPLC vial for analysis.

2. Chromatographic Conditions:

| Parameter | Specification |

| Instrument | HPLC or UHPLC system coupled with a high-resolution mass spectrometer (e.g., Q ExactiveTM) |

| Column | XSelect CSH Phenyl-Hexyl XP, 2.5 µm, 130 Å, 150 x 4.6 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Methanol |

| Flow Rate | Gradient elution |

| Injection Volume | To be optimized |

| Column Temperature | To be optimized |

3. Mass Spectrometry Conditions:

| Parameter | Specification |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Mode | High-Resolution Accurate Mass (HRAM) |

| Monitored m/z | Accurate m/z of the protonated impurity ion |

4. Quantification:

Quantification is performed by comparing the peak area of this compound in the sample to a calibration curve generated from a reference standard.[14]

Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of this compound in a pharmaceutical sample.

Caption: Workflow for this compound Analysis.

Regulatory Context and Health Concerns

This compound is classified as a probable human carcinogen.[1] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have set strict limits on the acceptable daily intake of nitrosamine impurities in drug products to mitigate potential health risks.[4][13] The presence of this compound above these limits has led to voluntary recalls of Varenicline products.[4] Manufacturers are required to perform risk assessments and implement control strategies to minimize the formation of such impurities.

Conclusion

The identification and control of this compound are of paramount importance in ensuring the safety and quality of Varenicline-containing medicines. A thorough understanding of its chemical properties, formation pathways, and the availability of sensitive analytical methods are essential for pharmaceutical scientists and manufacturers. Continuous monitoring and process optimization are necessary to keep the levels of this impurity within the stringent regulatory limits. This technical guide provides a foundational understanding for professionals involved in the development, manufacturing, and quality control of Varenicline.

References

- 1. resolvemass.ca [resolvemass.ca]

- 2. AU2022326252A1 - Stabilized solid oral pharmaceutical composition of varenicline - Google Patents [patents.google.com]

- 3. Nitrosamine in Varenicline particularly Nitroso-varenicline - N-nitrosamines Chemistry - Nitrosamines Exchange [nitrosamines.usp.org]

- 4. nri-inc.org [nri-inc.org]

- 5. This compound, Nitrosamine Compounds, Nitrosamine Impurities, Impurity Standards [chemicea.com]

- 6. This compound | molsyns.com [molsyns.com]

- 7. This compound | CAS 2755871-02-2 | LGC Standards [lgcstandards.com]

- 8. allmpus.com [allmpus.com]

- 9. This compound - Daicel Pharma Standards [daicelpharmastandards.com]

- 10. This compound | C13H12N4O | CID 163880833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. GSRS [precision.fda.gov]

- 12. N-Nitrosovarenicline | C13H12N4O | CID 167366008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Laboratory analysis of varenicline products by FDA - Limits of Nitrosamines - Nitrosamines Exchange [nitrosamines.usp.org]

- 14. fda.gov [fda.gov]

N-Nitroso Varenicline: A Technical Toxicological Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the preliminary toxicological data available for N-Nitroso Varenicline (B1221332), a nitrosamine (B1359907) impurity found in the smoking cessation drug varenicline (Chantix). The formation of such impurities has been a significant concern for regulatory bodies and the pharmaceutical industry. This document collates the existing data on acceptable intake limits, genotoxicity, and the proposed mechanism of action, presenting it in a format accessible to drug development professionals.

Regulatory Limits and Contamination Levels

Regulatory agencies, including the U.S. Food and Drug Administration (FDA), have established acceptable intake (AI) limits for N-Nitroso Varenicline to mitigate the potential cancer risk associated with long-term exposure. These limits are based on a lifetime exposure model.

Table 1: Regulatory Acceptable Intake (AI) Limits for this compound

| Parameter | Value | Regulatory Body | Notes |

| Acceptable Intake (AI) | 37 ng/day | FDA | Based on an estimated 1 in 100,000 increased cancer risk over a 70-year lifetime.[1][2][3] |

| Interim Acceptable Intake | 185 ng/day | FDA | Temporarily allowed to avoid a drug shortage, with minimal additional cancer risk determined.[4][5][6] |

During investigations, several lots of varenicline products were found to contain this compound at levels exceeding the established AI. The FDA has published results from its laboratory analyses of various varenicline products.

Table 2: Reported Levels of this compound in Varenicline Products

| Product | Manufacturer | Lots Tested | This compound Level (ng/tablet) | This compound Level (ppm) |

| Chantix (varenicline) 1mg | Pfizer | EA6080, EC9841, EC9847, EC9848, EX2099, DR5086 | 150-470 | 155-474 |

| Varenicline 1 mg | Par Pharmaceuticals | 31960807, 31960801 | 3 | 3 |

| APO-Varenicline Tartrate 1 mg | Apotex | TG2183, TG2181, TG2182 | 27-44 | 27-44 |

| APO-Varenicline Tartrate 0.5 mg | Apotex | TG2180, TG2178, TG2179 | 14-21 | 27-42 |

| [Source: FDA Laboratory Analysis, 2021[5]] |

Genotoxicity Profile

While comprehensive carcinogenicity data for this compound are not yet available, several in vitro studies have been conducted to assess its mutagenic and genotoxic potential.[1] These studies are crucial for hazard identification and risk assessment.

This compound has been evaluated in the Enhanced Ames Test (EAT) and in mammalian cell assays. The results indicate that this impurity is mutagenic and genotoxic following metabolic activation.

Summary of Genotoxicity Findings:

-

Enhanced Ames Test (EAT): this compound was found to be positive in this bacterial reverse mutation assay.[7][8]

-

In Vitro Mammalian Cell Assays:

-

In human TK6 cells, this compound induced concentration-dependent increases in micronuclei, indicating chromosomal damage.[7][8]

-

It was also mutagenic in the TK and HPRT gene mutation assays in TK6 cells.[7][8]

-

These effects were observed after bioactivation with hamster liver S9, which provides metabolic enzymes.[7][8]

-

Experimental Protocols

Detailed, step-by-step experimental protocols for the genotoxicity studies on this compound are not fully available in the public domain. However, the methodologies can be generally described based on standard toxicological testing guidelines.

Enhanced Ames Test (EAT): This assay is a modification of the standard Ames test, designed to have increased sensitivity for detecting nitrosamine mutagenicity. It typically involves various strains of Salmonella typhimurium and Escherichia coli with and without a metabolic activation system (like S9 mix) to assess for the induction of reverse mutations.

In Vitro Micronucleus and Gene Mutation Assays in Human TK6 Cells: These assays are conducted in cultured human lymphoblastoid TK6 cells.

-

Micronucleus Assay: Cells are exposed to this compound in the presence and absence of a metabolic activation system (hamster liver S9). After exposure, the cells are analyzed for the presence of micronuclei, which are small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division. An increase in micronucleated cells indicates chromosomal damage.

-

Gene Mutation Assays (TK and HPRT): These assays measure mutations at specific gene loci (thymidine kinase - TK, and hypoxanthine-guanine phosphoribosyltransferase - HPRT). Mutations in these genes confer resistance to certain cytotoxic agents, allowing for the selection and quantification of mutant cells. An increase in the frequency of resistant colonies indicates that the test substance is mutagenic.

Proposed Mechanism of Carcinogenicity

Although carcinogenicity studies on this compound have not been reported, the potential mechanism is believed to be similar to other N-nitrosamines. This class of compounds is known to be metabolically activated to reactive intermediates that can damage DNA.

The proposed pathway involves the metabolic activation of this compound by cytochrome P450 (CYP) enzymes.[1] This process is thought to generate alkyl diazonium ions, which are highly reactive electrophiles. These ions can then form covalent adducts with DNA, leading to mutations and potentially initiating cancer.[1] Studies in human TK6 cells expressing single human CYPs have identified CYP2C19, CYP2B6, CYP2A6, and CYP3A4 as key enzymes in activating the genotoxicity of some nitrosamine drug substance-related impurities.[7][8]

References

- 1. expertinstitute.com [expertinstitute.com]

- 2. smokingcessationleadership.ucsf.edu [smokingcessationleadership.ucsf.edu]

- 3. nri-inc.org [nri-inc.org]

- 4. FDA Updates and Press Announcements on Nitrosamine in Varenicline (Chantix) | FDA [fda.gov]

- 5. Laboratory analysis of varenicline products | FDA [fda.gov]

- 6. Laboratory analysis of varenicline products by FDA - Limits of Nitrosamines - Nitrosamines Exchange [nitrosamines.usp.org]

- 7. Mutagenicity and genotoxicity evaluation of 15 nitrosamine drug substance-related impurities in human TK6 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mutagenicity and genotoxicity evaluation of 15 nitrosamine drug substance-related impurities in human TK6 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Formation Pathway of N-Nitroso Varenicline Impurity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation pathway of the N-Nitroso Varenicline (B1221332) impurity, a critical concern in the manufacturing and formulation of varenicline-containing drug products. This document delves into the core chemical mechanisms, contributing factors, analytical methodologies for detection, and strategies for mitigation, presenting data in a structured and accessible format for researchers and drug development professionals.

The Chemistry of N-Nitroso Varenicline Formation

This compound is a nitrosamine (B1359907) impurity that can form when varenicline, which contains a secondary amine functional group, reacts with a nitrosating agent.[1][2][3] The formation of this impurity is a significant concern due to the classification of many nitrosamines as probable human carcinogens.[4]

The fundamental reaction involves the nitrosation of the secondary amine in the varenicline molecule by a nitrosating agent, most commonly derived from nitrite (B80452) salts under acidic conditions.[5]

The Core Reaction Mechanism

The nitrosation of a secondary amine like varenicline generally proceeds through the following steps:

-

Formation of the Nitrosating Agent: In the presence of acid, nitrite ions (NO₂⁻) are protonated to form nitrous acid (HNO₂).[6] Nitrous acid can then be further protonated and lose water to form the highly reactive nitrosonium ion (NO⁺), or it can form dinitrogen trioxide (N₂O₃), another potent nitrosating agent.[7][8]

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of varenicline's secondary amine acts as a nucleophile, attacking the electrophilic nitrogen atom of the nitrosating agent (e.g., the nitrosonium ion).[7]

-

Deprotonation: A subsequent deprotonation step, typically by a weak base such as water, results in the formation of the stable this compound molecule.

A computational study on the N-nitrosation of varenicline using density functional theory (DFT) calculations has provided more specific insights. The study evaluated several nitrosating agents and found that asymmetric dinitrogen trioxide (asym-N₂O₃) is a favorable nitrosating agent. The activation energy for the nitrosation of varenicline was found to be relatively low (2.5 kcal mol⁻¹), suggesting that the reaction is likely to occur if the necessary precursors are present.[7][8]

Key Factors Influencing Formation

Several factors can significantly influence the rate and extent of this compound formation. Understanding and controlling these factors are crucial for mitigating the risk of this impurity.

-

Presence of Precursors: The simultaneous presence of varenicline and a nitrosating agent is a prerequisite for the formation of the impurity.[2][3]

-

Varenicline: The active pharmaceutical ingredient (API) itself provides the secondary amine necessary for the reaction.

-

Nitrosating Agents: Nitrite and nitrate (B79036) are the most common precursors to nitrosating agents in pharmaceutical products. These can be present as impurities in raw materials, particularly excipients, and even in water used during manufacturing.[3][9][10]

-

-

pH: The formation of nitrosamines is highly pH-dependent. Acidic conditions are generally favorable for the formation of the reactive nitrosating species from nitrites.[6]

-

Temperature: Elevated temperatures can accelerate the rate of the nitrosation reaction.[2]

-

Excipients: Certain excipients can be a significant source of nitrites and may also influence the micro-environmental pH of the drug product, thereby affecting the rate of nitrosamine formation.[11][12] Common excipients like starch and cellulose (B213188) have been identified as potential sources of nitrites.[2]

-

Manufacturing Processes: Processes that involve high temperatures, acidic conditions, or the use of certain solvents (e.g., DMF, DMA, NMP) can increase the risk of this compound formation.[2]

-

Storage Conditions: The formation of this compound can occur during the storage of the drug product, especially under conditions of high heat and humidity.[2]

Quantitative Data on this compound

Regulatory agencies have established strict limits for nitrosamine impurities in pharmaceutical products due to their potential carcinogenic risk. The acceptable intake (AI) limit for this compound is a critical parameter for ensuring patient safety.

| Parameter | Value | Reference(s) |

| Regulatory Acceptable Intake (AI) Limit | ||

| FDA - Daily Intake | 37 ng/day | [13] |

| Observed Levels in Recalled Products | ||

| Pfizer Chantix (1mg) | 150-470 ng/tablet (155-474 ppm) | [13] |

| Par Pharmaceuticals Varenicline (1mg) | 3 ng/tablet (3 ppm) | [13] |

| Apotex APO-Varenicline Tartrate (1mg) | 27-44 ng/tablet (27-44 ppm) | [13] |

| Apotex APO-Varenicline Tartrate (0.5mg) | 14-21 ng/tablet (27-42 ppm) | [13] |

| Impact of Formulation on Impurity Levels | ||

| Varenicline-Maltodextrin Formulation (after 30 days at 50°C/75% RH) | < 3 ppm | [14] |

Experimental Protocols for Detection and Quantification

The detection and quantification of this compound at trace levels require highly sensitive and specific analytical methods. Liquid Chromatography-Mass Spectrometry (LC-MS) based techniques are the most commonly employed methods.

LC-MS/MS Method for this compound

Principle: This method utilizes the high selectivity and sensitivity of tandem mass spectrometry (MS/MS) coupled with liquid chromatography (LC) for the separation and detection of this compound.

Instrumentation:

-

Liquid Chromatograph coupled with a Tandem Mass Spectrometer (e.g., SCIEX QTRAP 4500)

-

Analytical Column: Biphenyl column (150 x 4.6 mm, 2.6 µm)

Chromatographic Conditions:

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: Methanol

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 20 µL

-

Column Temperature: 30°C

-

Autosampler Temperature: 15°C

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Curtain Gas: 40 psi

-

Probe Temperature: 500°C

-

Ion Spray Voltage: 5500 V

Sample Preparation (for Tablets):

-

Weigh and crush a sufficient number of tablets to obtain a representative sample.

-

Transfer an amount of powder equivalent to a target concentration of varenicline (e.g., 1 mg/mL) into a suitable volumetric flask.

-

Add the diluent (e.g., methanol) and sonicate for a specified time (e.g., 30 minutes) to ensure complete extraction.

-

Make up the volume with the diluent.

-

Filter the solution through a 0.22 µm syringe filter into an HPLC vial for analysis.

Method Validation Parameters:

| Parameter | Typical Value |

| Limit of Detection (LOD) | 0.009 ppm |

| Limit of Quantitation (LOQ) | 0.032 ppm |

| Linearity Range | 0.032 - 0.16 ppm |

| Correlation Coefficient (r²) | > 0.999 |

| Accuracy (% Recovery) | 80 - 120% |

| Precision (% RSD) | < 15% |

Note: The specific parameters may vary depending on the instrument and laboratory. The values presented are indicative based on published methods.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. resolvemass.ca [resolvemass.ca]

- 3. Nitrosamine in Varenicline particularly Nitroso-varenicline - N-nitrosamines Chemistry - Nitrosamines Exchange [nitrosamines.usp.org]

- 4. public-inspection.federalregister.gov [public-inspection.federalregister.gov]

- 5. Modeling the Impact of Excipients Selection on Nitrosamine Formation towards Risk Mitigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. fda.gov [fda.gov]

- 7. assets-eu.researchsquare.com [assets-eu.researchsquare.com]

- 8. researchgate.net [researchgate.net]

- 9. pharmaexcipients.com [pharmaexcipients.com]

- 10. researchgate.net [researchgate.net]

- 11. resolvemass.ca [resolvemass.ca]

- 12. researchgate.net [researchgate.net]

- 13. Could APO-varenicline and cytisine be solutions for the shortage of varenicline in Brazil? - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Genotoxicity of N-Nitroso Varenicline

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Nitroso Varenicline is a nitrosamine (B1359907) drug substance-related impurity (NDSRI) of Varenicline, a medication used for smoking cessation.[1][2] The presence of nitrosamine impurities in pharmaceutical products is a significant safety concern due to their classification as a "cohort of concern" and their potential as mutagenic carcinogens.[3][4] This technical guide provides a comprehensive overview of the genotoxic profile of this compound, synthesizing data from key in vitro studies. The evidence indicates that this compound is a mutagenic and genotoxic compound that requires metabolic activation to exert its effects. This document details the experimental protocols used in these assessments, presents quantitative data in a structured format, and visualizes the underlying mechanisms and workflows.

Introduction to this compound and Nitrosamine Impurities

Nitrosamine drug substance-related impurities (NDSRIs) are a subclass of N-nitrosamines that share structural similarities with the active pharmaceutical ingredient (API).[5][6] They can form during the drug's manufacturing process or during storage.[6] Due to the well-documented carcinogenic properties of many N-nitroso compounds in animal studies, regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent controls and require rigorous risk assessments.[3][7]

The primary mechanism of genotoxicity for most N-nitrosamines involves metabolic activation by cytochrome P450 (CYP) enzymes.[8] This process leads to the formation of highly reactive electrophilic species, specifically diazonium ions, which can then alkylate DNA. This DNA damage, if not repaired, can lead to mutations and chromosomal damage, initiating carcinogenesis.[8] Given this mechanism, assessing the mutagenic and genotoxic potential of NDSRIs like this compound is a critical step in the safety evaluation of any affected drug product.

General Mechanism of N-Nitrosamine Genotoxicity

The genotoxic activity of N-nitrosamines is not direct; it is contingent upon metabolic bioactivation, primarily occurring in the liver. The key steps are outlined below:

-

α-Hydroxylation: Cytochrome P450 (CYP) enzymes catalyze the hydroxylation of the carbon atom alpha to the nitroso group.[8]

-

Spontaneous Decomposition: The resulting α-hydroxy-nitrosamine is an unstable intermediate.[8]

-

Formation of Diazonium Ion: The intermediate spontaneously decomposes to form a highly reactive diazonium ion.[8]

-

DNA Alkylation: The electrophilic diazonium ion readily reacts with nucleophilic sites on DNA bases, forming DNA adducts. A critical lesion is the formation of O6-alkylguanine, which can mispair with thymine (B56734) during DNA replication, leading to G:C to A:T transition mutations.[8]

-

Genotoxic Outcomes: This DNA damage can manifest as point mutations (detectable in Ames and gene mutation assays) or larger-scale chromosomal damage and strand breaks (detectable in micronucleus and comet assays).

Genotoxicity Profile of this compound

This compound has been evaluated in a battery of in vitro genotoxicity assays. The collective results demonstrate its mutagenic and clastogenic potential following metabolic activation.

Bacterial Reverse Mutation Assay (Ames Test)

The Enhanced Ames Test (EAT) is a primary method recommended by regulatory agencies for evaluating the mutagenicity of NDSRIs.[6] this compound has been identified as a mutagen in the EAT, indicating its ability to induce point mutations in bacteria.[3][9] This positive result is a critical first step in hazard identification.

In Vitro Mammalian Cell Assays

To understand the relevance of the Ames test findings in a mammalian system, this compound was further evaluated in human cell lines.

4.2.1 Micronucleus Assay in Human TK6 Cells

The in vitro micronucleus test detects both clastogenic (chromosome-breaking) and aneugenic (whole chromosome loss) events. This compound induced a concentration-dependent increase in micronuclei in human lymphoblastoid TK6 cells, but only after bioactivation with a hamster liver S9 fraction.[5][6] This confirms its potential to cause chromosomal damage in human cells. A study noted that after treatment with 100 μM N-nitroso-varenicline, the percentage of cells in the G2/M phase of the cell cycle increased to 30.5% from a control value of 17.8%, indicating cell cycle arrest in response to DNA damage.[6]

4.2.2 Gene Mutation Assays (TK and HPRT) in Human TK6 Cells

Consistent with its positive result in the Ames test, this compound was also found to be mutagenic in the thymidine (B127349) kinase (TK) and hypoxanthine-guanine phosphoribosyltransferase (HPRT) gene mutation assays in TK6 cells.[5][9] These assays detect specific gene mutations in mammalian cells, providing further evidence of its mutagenic potential.

4.2.3 DNA Damage Assays in Human HepaRG Cells

Studies using the metabolically competent human liver cell line, HepaRG, provide a more physiologically relevant model as they endogenously express a range of metabolic enzymes. In both 2D and 3D spheroid cultures of HepaRG cells, this compound was shown to significantly induce DNA damage after a 24-hour exposure.[3] It also increased the formation of micronuclei and γH2A.X (a marker of DNA double-strand breaks) in the 3D spheroid model.[3]

Role of CYP Enzymes in Bioactivation

The genotoxicity of this compound is dependent on metabolic activation. Studies using TK6 cells that express single human CYP enzymes have helped identify the key enzymes involved. While CYPs 2C19, 2B6, 2A6, and 3A4 are key for activating many NDSRIs, CYP3A4 appears to be the most effective for this compound metabolism.[5][6][9] However, it was noted that the compound was only weakly positive in these CYP-expressing cells, and hamster liver S9 was more effective at mediating its mutagenicity. This suggests that the bicyclic structure of this compound may hinder efficient CYP-mediated bioactivation or that multiple enzymes acting in concert are required for full activation.[9]

Quantitative Data Summary

The following tables summarize the quantitative findings from the key genotoxicity studies on this compound.

Table 1: Summary of In Vitro Genotoxicity Assay Results

| Assay Type | Test System | Metabolic Activation | Result | Reference |

|---|---|---|---|---|

| Enhanced Ames Test (EAT) | Salmonella typhimurium | S9 Required | Positive | [3][9] |

| In Vitro Micronucleus | Human TK6 Cells | Hamster Liver S9 | Positive | [5][6] |

| TK Gene Mutation | Human TK6 Cells | Hamster Liver S9 | Positive | [5][9] |

| HPRT Gene Mutation | Human TK6 Cells | Hamster Liver S9 | Positive | [9] |

| DNA Damage (Comet Assay) | Human HepaRG Cells (2D & 3D) | Endogenous | Positive | [3] |

| Micronucleus Formation | Human HepaRG Cells (3D) | Endogenous | Positive |[3] |

Table 2: Quantitative Data from Human TK6 Cell Micronucleus Assay

| Compound | Concentration (µM) | Metabolic Activation | Endpoint | Observation | Reference |

|---|---|---|---|---|---|

| This compound | 100 | Hamster Liver S9 | Cell Cycle Arrest | Increase in G2/M phase cells (30.5% vs 17.8% control) | [6] |

| This compound | Up to 100 | CYP3A4-expressing cells | Micronucleus Induction | Weakly Positive | [9] |

| this compound | Not specified | Hamster Liver S9 | Micronucleus Induction | Concentration-dependent increase |[5][6] |

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of genotoxicity studies. Below are outlines of the key experimental protocols used to evaluate this compound.

In Vitro Micronucleus Assay Protocol (Human TK6 Cells)

-

Test System: Human lymphoblastoid TK6 cells.[5]

-

Chemicals: this compound (CAS# 2755871–02-2), custom synthesized.[6]

-

Metabolic Activation: The assay is conducted with and without an exogenous metabolic activation system. For this compound, a hamster liver S9 fraction is used, as it has been shown to be more effective than rat liver S9 for some NDSRIs.[6]

-

Exposure: Cells are treated with various concentrations of this compound for a short duration (e.g., 4 hours) in the presence or absence of the S9 mix.

-

Recovery: After exposure, cells are washed and cultured for a period equivalent to 1.5-2.0 normal cell cycle lengths to allow for the expression of chromosomal damage as micronuclei.

-

Harvest and Staining: Cells are harvested, treated with a hypotonic solution, fixed, and stained with a DNA-specific dye (e.g., propidium (B1200493) iodide).

-

Analysis: The frequency of micronucleated cells is determined using flow cytometry or microscopy.[9] A statistically significant, concentration-dependent increase in micronucleus frequency above the concurrent negative control indicates a positive result.

-

Cytotoxicity Measurement: Relative cell survival or proliferation is measured concurrently to ensure that positive results are not artifacts of high toxicity.[9]

References

- 1. galaxypub.co [galaxypub.co]

- 2. resolvemass.ca [resolvemass.ca]

- 3. Genotoxicity evaluation of ten nitrosamine drug substance-related impurities using 2D and 3D HepaRG cell models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 5. Mutagenicity and genotoxicity evaluation of 15 nitrosamine drug substance-related impurities in human TK6 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mutagenicity and genotoxicity evaluation of 15 nitrosamine drug substance-related impurities in human TK6 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Genotoxic and carcinogenic risk to humans of drug-nitrite interaction products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

Navigating the Regulatory Landscape of N-Nitroso Varenicline: A Technical Guide to Acceptable Daily Intake Limits

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the acceptable daily intake (ADI) limits for N-Nitroso Varenicline (B1221332), a nitrosamine (B1359907) impurity of concern in the smoking cessation drug varenicline. This document outlines the regulatory evolution of these limits, details the experimental methodologies underpinning their establishment, and presents a clear framework for understanding the associated risk assessment.

Executive Summary

The presence of N-nitrosamine impurities in pharmaceutical products has been a significant focus of regulatory scrutiny due to their potential carcinogenic risk. N-Nitroso Varenicline, a nitrosamine drug substance-related impurity (NDSRI), has been identified in varenicline, leading to product recalls and the establishment of strict regulatory limits. This guide synthesizes the available data on the acceptable daily intake of this compound, providing a critical resource for professionals involved in drug development, quality control, and regulatory affairs.

Regulatory Acceptable Daily Intake (ADI) Limits for this compound

Regulatory bodies, most notably the U.S. Food and Drug Administration (FDA), have established and subsequently revised the acceptable daily intake (ADI) limit for this compound. These limits are based on a risk assessment that aims to ensure patient safety.

Initially, the FDA established an acceptable intake limit of 37 nanograms per day.[1][2][3][4][5] To mitigate a potential drug shortage, the agency temporarily allowed an interim acceptable intake limit of 185 ng per day.[3] However, as of May 2022, the FDA expressed confidence in manufacturers' ability to supply varenicline with this compound levels at or below the 37 ng per day limit.[2][3] More recently, in a March 2024 update, the FDA revised the acceptable intake for N-nitroso-varenicline to 400 ng/day based on the Carcinogenic Potency Categorization Approach (CPCA).[6]

The following table summarizes the quantitative data regarding the ADI limits for this compound as set by the FDA.

| Regulatory Agency | ADI Limit (ng/day) | Status | Basis for Limit |

| FDA | 37 | Previous | Estimated increased cancer risk of one in 100,000 over a 70-year lifetime.[1][5] |

| FDA | 185 | Interim | To prevent a drug shortage of varenicline.[3] |

| FDA | 400 | Current | Carcinogenic Potency Categorization Approach (CPCA).[6] |

Experimental Protocols for Risk Assessment

The determination of the ADI for this compound relies on a combination of analytical detection methods and toxicological assessments to evaluate its mutagenic and carcinogenic potential.

Analytical Detection and Quantification

Accurate and sensitive analytical methods are crucial for detecting and quantifying this compound in varenicline drug substances and products. The primary techniques employed are advanced chromatographic and mass spectrometric methods.

-

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS): The FDA has published a validated LC-ESI-HRMS (Liquid Chromatography-Electrospray Ionization-High Resolution Mass Spectrometry) method for the determination of this compound.[1]

-

Sample Preparation (Drug Product): Tablets are crushed to a target concentration of 0.5 mg/mL varenicline in methanol (B129727). The sample is vortexed, shaken, and centrifuged. The supernatant is then filtered through a 0.22 µm PVDF syringe filter before analysis.[1]

-

Sample Preparation (Drug Substance): Approximately 43 mg of varenicline tartrate is dissolved in methanol to a 50 mL volume, filtered, and then analyzed.[1]

-

Chromatography: Reverse-phase chromatography is used to separate this compound from the varenicline active pharmaceutical ingredient (API).[1]

-

Detection: A high-resolution mass spectrometer monitors the accurate mass-to-charge ratio (m/z) of the protonated impurity ion for sensitive detection.[1]

-

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Another developed method utilizes LC-APCI-MS/MS (Liquid Chromatography-Atmospheric Pressure Chemical Ionization-Tandem Mass Spectrometry) for the determination of this compound along with other nitrosamine impurities like NDMA and NDEA. This method has demonstrated high sensitivity with a limit of quantification (LOQ) of 0.66 ppm and a limit of detection (LOD) of 0.22 ppm with respect to the varenicline tartrate sample concentration.

Mutagenicity Assessment: The Enhanced Ames Test

The Ames test, a bacterial reverse mutation assay, is a primary in vitro screen for identifying mutagenic compounds. For nitrosamines, which can be weak mutagens in standard assays, regulatory agencies recommend an "enhanced" Ames test protocol.[2][3][7] N-nitroso-varenicline has tested positive in the Enhanced Ames Test.[8][9]

-

Guideline: The methodology is based on the Organisation for Economic Co-operation and Development (OECD) Test Guideline No. 471.[3]

-

Tester Strains: A panel of bacterial strains is used, typically Salmonella typhimurium (TA98, TA100, TA1535, TA1537) and Escherichia coli (WP2 uvrA pKM101), to detect different types of mutations.[3]

-

Metabolic Activation: The assay is conducted with and without a metabolic activation system (S9 fraction), as many nitrosamines require metabolic activation to become mutagenic. For enhanced sensitivity with nitrosamines, a higher concentration of S9 (e.g., 30%) from the livers of Aroclor- or phenobarbital/β-naphthoflavone-induced rats or hamsters is recommended.[3] Hamster liver S9 has been shown to produce higher mutagenic responses for some nitrosamines.[10]

-

Assay Procedure: The pre-incubation method is recommended over the plate incorporation method, with a pre-incubation time of 30 minutes.[3]

-

Positive Controls: Known mutagens for each tester strain are used as positive controls to ensure the validity of the test system. For nitrosamines, two known mutagenic nitrosamines should also be included as positive controls in the presence of S9.[3]

In Vivo Genotoxicity and Carcinogenicity Studies

If a substance is positive in the Ames test, further in vivo studies are often required to assess its genotoxic and carcinogenic potential in a whole-animal system.

-

Transgenic Rodent (TGR) Gene Mutation Assay: This is a key in vivo test to evaluate the mutagenic potential of a substance in various tissues of a living organism.[11] A negative result in a well-conducted in vivo mutagenicity study can be used to argue that the substance poses a negligible risk.

-

Rodent Carcinogenicity Bioassays: These long-term studies (typically 2 years) are the gold standard for assessing the carcinogenic potential of a substance.[12] The results of these studies, if available, are used to determine the carcinogenic potency (TD50) and calculate a compound-specific acceptable intake limit. For many new impurities like this compound, these data are often not available, necessitating the use of read-across from structurally similar compounds or other risk assessment approaches like the CPCA.

Workflow for Determining Acceptable Daily Intake

The process of establishing an ADI for a nitrosamine impurity like this compound is a multi-step process involving analytical chemistry, toxicology, and regulatory assessment. The following diagram illustrates a generalized workflow.

Conclusion

The establishment of an acceptable daily intake limit for this compound is a dynamic process guided by ongoing scientific research and regulatory evaluation. For researchers, scientists, and drug development professionals, a thorough understanding of the current ADI, the analytical methods for its detection, and the toxicological studies underpinning the risk assessment is paramount. Adherence to these regulatory limits and the implementation of robust control strategies are essential for ensuring the safety and quality of varenicline-containing medicines. This guide provides a foundational understanding of these critical aspects, serving as a valuable resource in the ongoing effort to mitigate the risks associated with nitrosamine impurities.

References

- 1. fda.gov [fda.gov]

- 2. CDER Nitrosamine Impurity Acceptable Intake Limits | FDA [fda.gov]

- 3. ema.europa.eu [ema.europa.eu]

- 4. LC-MS/MS Method for Identification & Quantification of Varenicline Nitroso Impurities (NDSRi) by Utilizing QTRAP 4500 Mass Detector from Formulation Dosage Form | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]

- 5. An update on latest regulatory guidelines and analytical methodologies for N-nitrosamine impurities in pharmaceutical products – 2024 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. Enhanced AMES test and genotoxicity: advancing the detection of nitrosamine impurities - GenEvolutioN [genevolution.fr]

- 8. Mutagenicity and genotoxicity evaluation of 15 nitrosamine drug substance-related impurities in human TK6 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Optimizing the detection of N-nitrosamine mutagenicity in the Ames test -Pub - New Scientific Knowledge & Development - Nitrosamines Exchange [nitrosamines.usp.org]

- 11. cronfa.swan.ac.uk [cronfa.swan.ac.uk]

- 12. fda.gov [fda.gov]

N-Nitroso Varenicline in Varenicline Drug Substance: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the critical issue of N-Nitroso Varenicline (B1221332) (NNV), a nitrosamine (B1359907) impurity found in the smoking cessation drug, varenicline. Nitrosamine impurities are a class of compounds that are considered probable human carcinogens, and their presence in pharmaceutical products is a significant concern for regulatory bodies and manufacturers worldwide. This document delves into the formation, analytical detection, and risk assessment of NNV in the varenicline drug substance. Detailed experimental protocols for the quantification of NNV are provided, along with a summary of regulatory limits and quantitative data from various studies. Furthermore, this guide illustrates the key chemical and biological pathways associated with NNV, including its formation from varenicline and its mechanism of carcinogenicity through metabolic activation and DNA adduct formation. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working to ensure the safety and quality of varenicline-containing products.

Introduction to N-Nitroso Varenicline (NNV)

Varenicline is a widely prescribed medication that aids in smoking cessation by acting as a partial agonist at the α4β2 nicotinic acetylcholine (B1216132) receptor.[1] In 2021, the pharmaceutical industry was alerted to the presence of a nitrosamine impurity, this compound (NNV), in some varenicline products.[2] This discovery led to voluntary recalls of the drug and heightened regulatory scrutiny.[2][3]

Nitrosamines are a class of organic compounds characterized by a nitroso group (-N=O) bonded to an amine. Many nitrosamines are potent carcinogens in animal studies and are classified as probable human carcinogens by the International Agency for Research on Cancer (IARC).[4] Their presence in pharmaceuticals is considered a significant safety risk, and regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established strict limits on their acceptable daily intake.[5][6]

The emergence of NNV as a drug substance-related impurity has necessitated the development of sensitive analytical methods for its detection and quantification, as well as a thorough understanding of its formation and potential health risks.

Formation of this compound

The formation of N-nitrosamines, including NNV, typically involves the reaction of a secondary or tertiary amine with a nitrosating agent under acidic conditions.[7][8] In the case of varenicline, the secondary amine present in its molecular structure is susceptible to nitrosation.

Potential sources of nitrosating agents in the manufacturing process of pharmaceuticals include nitrites and nitrogen oxides. These can be present as impurities in raw materials, reagents, solvents, or excipients.[9] The acidic conditions required for the reaction can be present during various stages of chemical synthesis or even during the storage of the drug product.[7]

Factors that can influence the formation of NNV include:

-

Presence of Nitrites: Trace amounts of nitrites in excipients or other materials can act as nitrosating agents.[10]

-

pH: Acidic conditions promote the formation of nitrous acid from nitrites, which is a key nitrosating agent.

-

Temperature: Higher temperatures can accelerate the rate of nitrosation reactions.

-

Manufacturing Process: Specific steps in the synthesis of varenicline may create conditions favorable for NNV formation.[11]

-

Storage Conditions: Improper storage of the drug substance or product could potentially lead to the formation of NNV over time.[12]

Below is a diagram illustrating the general chemical reaction for the formation of this compound.

Analytical Methodologies for NNV Detection and Quantification

The detection and quantification of trace levels of NNV in varenicline drug substance and product require highly sensitive and specific analytical methods. The most commonly employed techniques are based on chromatography coupled with mass spectrometry.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS, particularly using a triple quadrupole (MS/MS) or high-resolution mass spectrometry (HRMS) detector, is the preferred method for NNV analysis.[13] These methods offer excellent sensitivity and selectivity, allowing for the detection of NNV at parts-per-million (ppm) and even parts-per-billion (ppb) levels.

The general workflow for LC-MS analysis of NNV involves:

-

Sample Preparation: Extraction of NNV from the varenicline drug substance or product matrix.

-

Chromatographic Separation: Separation of NNV from varenicline and other components using a liquid chromatograph.

-

Mass Spectrometric Detection: Ionization and detection of NNV based on its specific mass-to-charge ratio (m/z).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can also be used for the analysis of nitrosamines.[1] However, due to the relatively high boiling point of NNV, LC-MS is often the more suitable technique.[1]

The following diagram illustrates a typical experimental workflow for the analysis of NNV in a varenicline drug product.

Quantitative Data and Regulatory Limits

Regulatory agencies have established acceptable intake (AI) limits for NNV to ensure patient safety. The FDA has set an AI limit of 37 ng/day for NNV.[5] To address potential drug shortages, the FDA temporarily allowed an interim AI limit of 185 ng/day.

The following table summarizes key quantitative data related to NNV, including regulatory limits and findings from various analytical studies.

| Parameter | Value | Reference(s) |

| Regulatory Limits | ||

| FDA Acceptable Intake (AI) Limit | 37 ng/day | [3][5] |

| FDA Interim Acceptable Intake Limit | 185 ng/day | |

| Analytical Method Performance | ||

| LC-HRMS LOD (FDA Method) | 0.2 ppm | [13] |

| LC-HRMS LOQ (FDA Method) | 1.0 ppm | [13] |

| LC-APCI-MS/MS LOD | 0.22 ppm | |

| LC-APCI-MS/MS LOQ | 0.66 ppm | |

| LC-MS/MS LOD (QTRAP 5500+) | 0.02 ng/mL | |

| LC-MS/MS LOQ (QTRAP 5500+) | 0.10 ng/mL | |

| Reported NNV Levels in Varenicline Products | ||

| Pfizer (Chantix) 1mg | 150-470 ng/tablet (155-474 ppm) | |

| Par Pharmaceuticals 1 mg | 3 ng/tablet (3 ppm) | |

| Apotex (APO-Varenicline) 1 mg | 27-44 ng/tablet (27-44 ppm) | |

| Apotex (APO-Varenicline) 0.5 mg | 14-21 ng/tablet (27-42 ppm) |

Experimental Protocols

This section provides detailed experimental protocols for the determination of NNV in varenicline drug substance and drug product, based on publicly available methods.

LC-ESI-HRMS Method for the Determination of N-Nitroso-Varenicline (Adapted from FDA)[13]

5.1.1. Reagents and Materials

-

This compound reference standard

-

Varenicline tartrate drug substance or drug product

-

Methanol (B129727) (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Analytical balance

-

Volumetric flasks

-

Centrifuge tubes (15 mL, glass)

-

Mechanical shaker

-

Centrifuge

-

Syringe filters (0.22 µm PVDF)

-

HPLC vials

5.1.2. Standard Preparation

-

Stock Standard: Accurately weigh approximately 10 mg of NNV reference standard and transfer to a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.

-

Working Standards: Prepare a series of working standards by serial dilution of the stock standard with methanol to cover the desired concentration range (e.g., 1.0 - 200 ppm).

5.1.3. Sample Preparation (Drug Product)

-

Crush a suitable number of varenicline tablets to obtain a fine powder.

-

Accurately weigh an amount of powdered tablets equivalent to a target concentration of 0.5 mg/mL of varenicline in a 15 mL centrifuge tube.

-

Add the appropriate volume of methanol.

-

Vortex for 1 minute.

-

Shake on a mechanical shaker for 40 minutes.

-

Centrifuge at 4500 rpm for 15 minutes.

-

Filter the supernatant through a 0.22 µm PVDF syringe filter into an HPLC vial.

5.1.4. Sample Preparation (Drug Substance)

-

Accurately weigh approximately 43 mg of varenicline tartrate drug substance into a 50 mL volumetric flask.

-

Dilute to volume with methanol.

-

Mix using a stir bar until fully dissolved.

-

Filter the solution through a 0.22 µm PVDF syringe filter into an HPLC vial.

5.1.5. LC-HRMS Conditions

-

LC System: Agilent 1290 Infinity II or equivalent

-

Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm, or equivalent

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in methanol

-

Gradient: (Typical) Start with a high percentage of Mobile Phase A, ramp up to a high percentage of Mobile Phase B, hold, and then return to initial conditions.

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40 °C

-

Injection Volume: 5 µL

-

Mass Spectrometer: Thermo Scientific Q Exactive HF or equivalent

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Scan Mode: Full MS / dd-MS2 (data-dependent MS2) or Targeted SIM

-

Monitored Ion (m/z): [M+H]+ for NNV

5.1.6. Quantification Quantification is performed by comparing the peak area of the NNV in the sample to a calibration curve generated from the working standards.

Carcinogenic Mechanism of N-Nitrosamines

The carcinogenic potential of nitrosamines is attributed to their metabolic activation into highly reactive electrophilic species that can damage DNA.[10] This process is primarily mediated by cytochrome P450 (CYP) enzymes in the liver and other tissues.

The key steps in the carcinogenic pathway are:

-

Metabolic Activation: N-nitrosamines undergo α-hydroxylation, a reaction catalyzed by CYP enzymes (e.g., CYP2E1, CYP2A6).[10] This creates an unstable α-hydroxy nitrosamine.

-

Formation of Diazonium Ions: The α-hydroxy nitrosamine spontaneously decomposes to form a highly reactive diazonium ion.

-

DNA Adduct Formation: The diazonium ion is a potent alkylating agent that can react with DNA bases, forming DNA adducts. Common adducts include O⁶-alkylguanine and N⁷-alkylguanine.

-

Mutagenesis and Carcinogenesis: If not repaired by cellular DNA repair mechanisms, these DNA adducts can lead to miscoding during DNA replication, resulting in mutations. The accumulation of mutations in critical genes (e.g., oncogenes, tumor suppressor genes) can initiate the process of carcinogenesis.

The following diagram illustrates the signaling pathway of nitrosamine-induced carcinogenicity.

Risk Assessment and Conclusion

The presence of this compound in varenicline drug substance poses a potential risk to patients due to the carcinogenic nature of nitrosamines. However, regulatory agencies have determined that the health benefits of smoking cessation with varenicline outweigh the potential cancer risk from NNV at the acceptable intake limit of 37 ng/day.[5]

For pharmaceutical manufacturers, a thorough risk assessment is crucial to identify and mitigate the sources of NNV formation.[9] This includes:

-

Careful selection and testing of raw materials and excipients for nitrite (B80452) impurities.

-

Optimization of the manufacturing process to avoid conditions that favor nitrosation.

-

Implementation of robust analytical methods for routine testing of NNV in both the drug substance and the final drug product.

-

Stability studies to monitor for the formation of NNV over the shelf life of the product.

References

- 1. mdpi.com [mdpi.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Cytochrome P450 2A-catalyzed metabolic activation of structurally similar carcinogenic nitrosamines: N'-nitrosonornicotine enantiomers, N-nitrosopiperidine, and N-nitrosopyrrolidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. US20230285407A1 - Vareniciline compound and process of manufacture thereof - Google Patents [patents.google.com]

- 7. Nitrosamine in Varenicline particularly Nitroso-varenicline - N-nitrosamines Chemistry - Nitrosamines Exchange [nitrosamines.usp.org]

- 8. resolvemass.ca [resolvemass.ca]

- 9. Enzyme mechanisms in the metabolism of nitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. AU2022326252A1 - Stabilized solid oral pharmaceutical composition of varenicline - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. Role of human cytochrome P450 (CYP) in the metabolic activation of nitrosamine derivatives: application of genetically engineered Salmonella expressing human CYP - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis and Characterization of N-Nitroso Varenicline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Varenicline (B1221332), a partial agonist of the α4β2 nicotinic acetylcholine (B1216132) receptor, is a widely used medication for smoking cessation. The presence of nitrosamine (B1359907) impurities in pharmaceutical products has become a significant concern for regulatory bodies worldwide due to their potential carcinogenic properties. One such impurity associated with varenicline is N-Nitroso Varenicline. This technical guide provides an in-depth overview of the synthesis of the this compound analytical standard and its comprehensive characterization. The availability of a well-characterized standard is crucial for the development and validation of analytical methods to detect and quantify this impurity in varenicline drug substances and products, ensuring their safety and quality.

This compound can form when the secondary amine moiety of the varenicline molecule reacts with nitrosating agents, such as nitrite (B80452) salts, under acidic conditions.[1] This reaction can potentially occur during the synthesis of the active pharmaceutical ingredient (API), during the manufacturing of the drug product, or even during storage.[1] Regulatory agencies like the U.S. Food and Drug Administration (FDA) have established strict acceptable intake limits for this compound in varenicline-containing medicines.[2]

This guide details a plausible synthetic protocol for this compound and outlines the analytical techniques used for its structural confirmation and purity assessment.

Synthesis of this compound Standard

The synthesis of the this compound standard involves the direct nitrosation of varenicline. This process requires careful control of reaction conditions to ensure a good yield and high purity of the final product.

Experimental Protocol: Synthesis of this compound

Materials:

-

Varenicline Tartrate

-

Sodium Nitrite (NaNO₂)

-

Hydrochloric Acid (HCl)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Deionized Water

Procedure:

-

Dissolution: Varenicline tartrate is dissolved in deionized water to create an aqueous solution.

-

Acidification: The solution is cooled in an ice bath, and hydrochloric acid is added dropwise to achieve an acidic pH (approximately pH 3). This step is crucial as the formation of the nitrosating agent, nitrous acid (HNO₂), from sodium nitrite occurs under acidic conditions.

-

Nitrosation: A solution of sodium nitrite in deionized water is added dropwise to the acidic varenicline solution while maintaining the low temperature. The reaction mixture is stirred for a specified period to allow for the complete conversion to this compound.

-

Extraction: The reaction mixture is neutralized with a saturated sodium bicarbonate solution. The aqueous layer is then extracted multiple times with dichloromethane to transfer the this compound into the organic phase.

-

Drying and Evaporation: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound product.

-

Purification (if necessary): The crude product can be further purified by column chromatography to obtain the analytical standard with high purity.

Characterization of this compound

A comprehensive characterization of the synthesized this compound is essential to confirm its identity, purity, and suitability as a reference standard. The primary techniques employed for this purpose are Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| Chemical Name | 7,8,9,10-tetrahydro-8-nitroso-6H-6,10-methanopyrazino[2,3-h][3]benzazepine | [4] |

| CAS Number | 2755871-02-2 | [4] |

| Molecular Formula | C₁₃H₁₂N₄O | [4][5] |

| Molecular Weight | 240.26 g/mol | [6] |

| Appearance | Off-white solid | [4] |

| Solubility | Soluble in Methanol | [4] |

| Storage | 2-8°C | [4] |

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique for the identification and quantification of this compound. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the elemental composition of the molecule.

The following protocol is based on the method developed by the FDA for the determination of this compound.[7]

-

Sample Preparation: A stock solution of the synthesized this compound standard is prepared in methanol.[7] This stock solution is then serially diluted to prepare working standards and quality control (QC) samples at appropriate concentrations.[7]

-

Chromatographic Conditions:

-

HPLC System: UHPLC system with a temperature-controlled autosampler and column compartment.[7]

-

Column: XSelect CSH Phenyl-Hexyl XP, 2.5 µm, 130 Å, 150 x 4.6 mm.[7]

-

Mobile Phase A: 0.1% Formic Acid in Water.[7]

-

Mobile Phase B: 0.1% Formic Acid in Methanol.[7]

-

Gradient Elution: A suitable gradient program is used to achieve separation from varenicline and other potential impurities.

-

Flow Rate: As per optimized method.

-

Column Temperature: As per optimized method.

-

Injection Volume: As per optimized method.

-

-

Mass Spectrometry Conditions:

The LC-MS analysis is expected to show a single major peak corresponding to this compound at a specific retention time. The high-resolution mass spectrum should confirm the accurate mass of the protonated molecule, consistent with the molecular formula C₁₃H₁₃N₄O⁺.

| Parameter | Expected Value |

| Protonated Molecule | [M+H]⁺ |

| Exact Mass (m/z) | 241.1084 |

| Purity (by HPLC) | >98% |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure of this compound, confirming the position of the nitroso group and the overall integrity of the molecule. A Certificate of Analysis for a related impurity standard confirms that ¹H-NMR conforms to the expected structure.[3]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the this compound molecule. The spectrum is expected to show characteristic absorption bands for the N-N=O group. Nitrosamines typically exhibit a strong N-N stretching vibration band between 1106 and 1052 cm⁻¹.[9]

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis and purification of the this compound standard.

Caption: Workflow for the synthesis of this compound standard.

Characterization Workflow

The following diagram outlines the analytical workflow for the characterization of the synthesized this compound standard.

Caption: Analytical workflow for this compound characterization.

Conclusion

This technical guide provides a comprehensive overview of the synthesis and characterization of the this compound analytical standard. The detailed protocols and data presented herein are intended to support researchers, scientists, and drug development professionals in the accurate detection and quantification of this critical impurity in varenicline products. The availability of a well-characterized standard is paramount for ensuring the quality and safety of varenicline medications for patients worldwide. Adherence to rigorous analytical testing, guided by the principles and methods outlined in this document, is essential for regulatory compliance and patient safety.

References

- 1. Nitrosamine in Varenicline particularly Nitroso-varenicline - N-nitrosamines Chemistry - Nitrosamines Exchange [nitrosamines.usp.org]

- 2. smokingcessationleadership.ucsf.edu [smokingcessationleadership.ucsf.edu]

- 3. cleanchemlab.com [cleanchemlab.com]

- 4. allmpus.com [allmpus.com]

- 5. GSRS [precision.fda.gov]

- 6. This compound | C13H12N4O | CID 163880833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fda.gov [fda.gov]

- 8. LC-MS/MS Method for Identification & Quantification of Varenicline Nitroso Impurities (NDSRi) by Utilizing QTRAP 4500 Mass Detector from Formulation Dosage Form | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]

- 9. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

Methodological & Application

Application Note: Quantitative Analysis of N-Nitroso Varenicline in Pharmaceutical Products by LC-MS/MS

Introduction

Varenicline (B1221332), a partial agonist of the α4β2 nicotinic acetylcholine (B1216132) receptor, is a widely used medication for smoking cessation.[1] However, the presence of N-nitroso varenicline, a potential genotoxic impurity, has raised significant safety concerns, leading to product recalls and stringent regulatory scrutiny.[2] The U.S. Food and Drug Administration (FDA) has established an acceptable daily intake limit of 37 ng for this compound.[3][4][5] This necessitates the development of sensitive and robust analytical methods for its accurate quantification in varenicline drug substances and products. This application note details a comprehensive LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method for the determination of this compound.

Principle

This method utilizes reverse-phase liquid chromatography for the separation of this compound from the active pharmaceutical ingredient (API), varenicline. Detection and quantification are achieved using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.[6]

Experimental Protocols

Reagents and Materials

-

Solvents: Methanol (B129727) (LC-MS grade), Water (LC-MS grade), Formic Acid (LC-MS grade)

-

Standards: this compound reference standard

-

Filters: 0.22 µm PVDF or PTFE syringe filters

Standard Solution Preparation

-

Stock Standard Preparation (e.g., 100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 100 mL of methanol.[7]

-

Intermediate and Working Standards: Prepare a series of dilutions from the stock solution using methanol to create calibration standards ranging from approximately 0.1 ng/mL to 50 ng/mL.[2][8]

Sample Preparation

For Varenicline Drug Substance (API):

-

Accurately weigh approximately 43-48 mg of the varenicline tartrate drug substance.[2][9]

-

Transfer to a 50 mL volumetric flask and add methanol to the mark.

-

Dissolve the substance completely by stirring or vortexing.[2][9]

-

Filter the solution through a 0.22 µm syringe filter into an HPLC vial for analysis.[2][9]

For Varenicline Drug Product (Tablets):

-

Crush a suitable number of tablets to obtain a fine powder.

-

Weigh an amount of powder equivalent to a target concentration of 0.5 mg/mL of varenicline and transfer it to a centrifuge tube.[2][9]

-

Add the appropriate volume of methanol.

-

Vortex for 1 minute, followed by sonication for 15-40 minutes.[2][8][9]

-

Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.[2][9]

LC-MS/MS Instrumentation and Conditions

The following are typical starting conditions and may require optimization for specific instrumentation.

Liquid Chromatography:

| Parameter | Condition |

| Column | C18 or Phenyl-Hexyl column (e.g., 150 x 4.6 mm, 2.5-3.0 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Methanol |

| Flow Rate | 0.4 - 0.6 mL/min |

| Injection Volume | 5 - 20 µL |

| Column Temp. | 40 °C |

| Gradient | Optimized to separate this compound from Varenicline and other matrix components. |

Mass Spectrometry:

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Curtain Gas | Optimized for the specific instrument (e.g., 40 psi) |

| Ion Source Temp. | 500 °C |

| Ion Spray Voltage | 5500 V |

| MRM Transitions | Precursor Ion (m/z) -> Product Ion (m/z) for this compound (e.g., 181.0 -> 127.1, 181.0 -> 154.1) |

| Collision Energy | Optimized for each transition |

Data Presentation

Table 1: Method Validation Summary

| Parameter | Typical Performance |

| Linearity Range | 0.1 - 50 ng/mL (R² > 0.999) |